molecular formula C11H11FN2OS B3016643 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine CAS No. 1443377-39-6

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Cat. No.: B3016643
CAS No.: 1443377-39-6
M. Wt: 238.28
InChI Key: YCKPUECVVJKHGP-UHFFFAOYSA-N
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Description

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine: is a chemical compound with the molecular formula C11H11FN2OS and a molecular weight of 238.29 g/mol . This compound is characterized by the presence of a thiazole ring substituted with a fluorine atom and a methoxybenzyl group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Future Directions

Thiazole derivatives, including 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine, have shown promise in various areas of medicinal chemistry and drug discovery research . Future research may focus on the design and development of different thiazole derivatives to decrease drug resistance and reduce unpleasant side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine typically involves the reaction of 4-methoxybenzylamine with 5-fluorothiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 5-fluoro-N-(4-methylbenzyl)thiazol-2-amine
  • 5-fluoro-N-(4-ethoxybenzyl)thiazol-2-amine
  • 5-chloro-N-(4-methoxybenzyl)thiazol-2-amine

Comparison: 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine is unique due to the presence of both a fluorine atom and a methoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity .

Properties

IUPAC Name

5-fluoro-N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c1-15-9-4-2-8(3-5-9)6-13-11-14-7-10(12)16-11/h2-5,7H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKPUECVVJKHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=C(S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-fluorothiazol-2-amine (15.0 g, 127 mmol) and 4-methoxybenzaldehyde (17.3 g, 127 mmol, Spectrochem) in dichloromethane (1.0 L) was added TiCl(O-iPr)3 (66.1 g, 254 mmol, Aldrich). The mixture was stirred at room temperature for 3 h. The reaction mixture was cooled to 0° C. and NaBH(OAc)3 (108 g, 508 mmol) was added in portions and stirred at room temperature for 16 h. The reaction mixture (in portions of 200 mL) was quenched with saturated NaHCO3 solution (100 mL) and extracted with dichloromethane (2×500 mL). The combined organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure to obtain the crude material which was further purified by column chromatography (silica gel 100 to 200 mesh and 50 to 100% dichloromethane in hexanes) to obtain 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine (20.0 g, 45%) as brown solid. 1H NMR (400 MHz, DMSO) δ 7.84 (t, J=5.7 Hz, 1H), 7.37-7.13 (m, 2H), 6.89 (dd, J=6.4, 2.2 Hz, 2H), 6.77 (d, J=2.4 Hz, 1H), 4.28 (d, J=5.6 Hz, 2H), 3.73 (s, 3H). m/z (ESI) 239.0 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TiCl(O-iPr)3
Quantity
66.1 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two

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